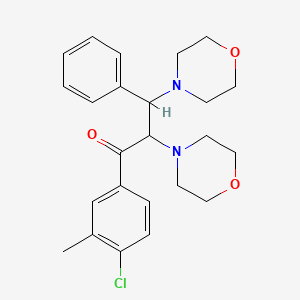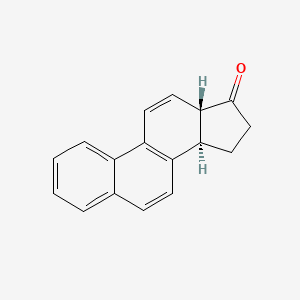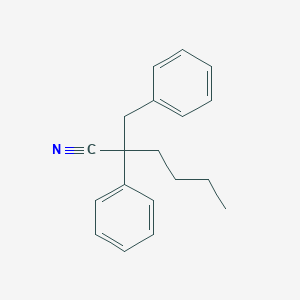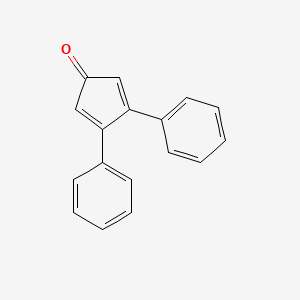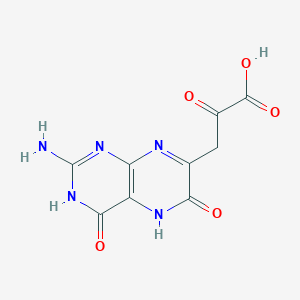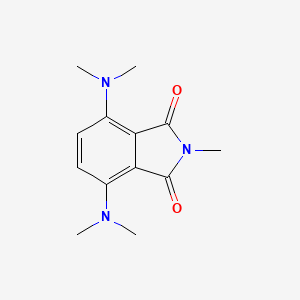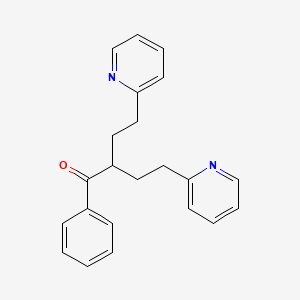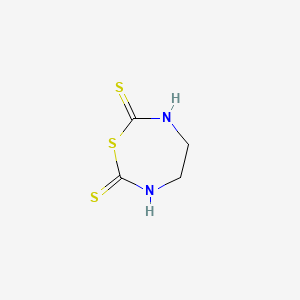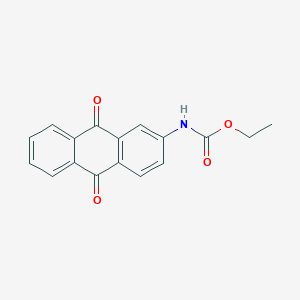
ethyl N-(9,10-dioxoanthracen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol It is known for its unique structure, which includes an anthracene backbone with a carbamate group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be synthesized through the reaction of 2-aminoanthraquinone with ethyl chloroformate . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted carbamates and ureas.
Applications De Recherche Scientifique
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of ethyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be compared with other anthraquinone derivatives:
2-Aminoanthraquinone: A precursor in the synthesis of this compound.
Anthraquinone: A simpler structure lacking the carbamate group.
9,10-Anthraquinone-2-carboxylic acid: Similar backbone but with a carboxylic acid group instead of a carbamate.
Propriétés
Numéro CAS |
6337-15-1 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
ethyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)18-10-7-8-13-14(9-10)16(20)12-6-4-3-5-11(12)15(13)19/h3-9H,2H2,1H3,(H,18,21) |
Clé InChI |
JKJJPMXYDHJAIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


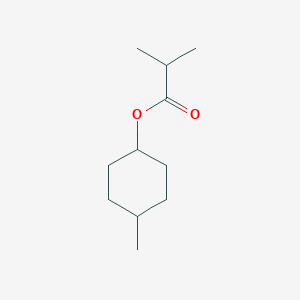

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

